1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1,4-bis(3-methylpyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-6-3-8-18-16(14)20-10-5-11-21(13-12-20)17-15(2)7-4-9-19-17/h3-4,6-9H,5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJHJUKHSVOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)C3=C(C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane typically involves the reaction of 3-methylpyridine with a suitable diazepane precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridinyl-Substituted Diazepanes
- 1-(Pyridin-3-yl)-1,4-diazepane derivatives (e.g., compounds 1–5 in ): These feature pyridinyl groups at the 3-position. Modifications like ethoxy (compound 2) or phenyl (compound 3) substituents on the pyridine ring significantly enhance steric bulk, altering binding affinities to nicotinic acetylcholine receptors (nAChRs). For instance, compound 3 (phenyl substituent) showed higher steric hindrance but retained binding efficacy, suggesting the target compound’s 3-methyl groups may balance steric and electronic effects .
- 1,4-Bis(3-methyl-4-pyridinyl)-1,4-diazepane (C15) : This analog, with pyridinyl groups at the 4-position, exhibited antiviral activity against respiratory syncytial virus (RSV) with an IC₅₀ of 0.13 µM . The target compound’s 2-pyridinyl substitution may influence antiviral potency due to altered electronic distribution.
Aryl-Substituted Diazepanes
- 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane : Synthesized via halide-amine coupling, this compound shares synthetic routes with the target molecule but lacks pyridinyl groups. Its lipophilic aryl substituents may favor blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development .
- Aryl 1,4-diazepane CB2 agonists: Over 25% of 279 synthesized analogs showed high CB2 receptor affinity (EC₅₀ = 0.7 nM for lead compounds).
Key Comparative Data Table
Biological Activity
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes two 3-methylpyridine rings attached to a diazepane framework. Its molecular formula is with a molecular weight of approximately 302.39 g/mol. The presence of the pyridine rings contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Modulation : It has been shown to bind to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For example, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Methylpyridin-2-YL)-1,4-diazepane | Similar structure but different substitution pattern; distinct biological activity profile. | |
| 1-(3-Chloropyridin-2-YL)-1,4-diazepane | Contains chlorine; may exhibit varied reactivity due to electronegativity differences. | |
| 1,4-Bis(3-methylpyridin-4-YL)-1,4-diazepane | A bis-substituted variant that may enhance binding interactions due to multiple pyridine rings. |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in drug discovery and development:
- Antifungal Activity : A study synthesized derivatives of this compound and tested them for antifungal activity against various pathogens. Results indicated promising antifungal properties that warrant further exploration in clinical settings .
- Neurological Disorders : The compound has been proposed as a lead candidate in drug discovery efforts targeting neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Future Directions
Ongoing research aims to further elucidate the pharmacological properties of this compound. Future studies will likely focus on:
- In vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To better understand the interaction dynamics with specific molecular targets.
- Formulation Development : To explore potential delivery methods for enhancing bioavailability and therapeutic outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
